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Compound of Interest

Compound Name: N-(1-phenylethyl)propan-2-amine

Cat. No.: B190039 Get Quote

This technical guide provides a comprehensive literature review of N-(1-phenylethyl)propan-
2-amine, a secondary amine with significant research interest due to its chiral nature and

potential biological activities. The document is intended for researchers, scientists, and drug

development professionals, offering a detailed overview of its chemical properties, synthesis,

and biological relevance.

Chemical and Physical Properties
N-(1-phenylethyl)propan-2-amine, with the chemical formula C₁₁H₁₇N, is a secondary amine

featuring a phenylethyl group connected to an isopropylamine moiety.[1] The presence of a

chiral center at the benzylic carbon results in the existence of (R)- and (S)-enantiomers, a

critical aspect in its pharmacological evaluation.[1] The hydrochloride salt form is also utilized in

research to enhance water solubility.[1]

Physicochemical Data
The following table summarizes the key physicochemical properties of N-(1-
phenylethyl)propan-2-amine.
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Property Value Source

Molecular Formula C₁₁H₁₇N [1]

Molecular Weight 163.26 g/mol [1]

Boiling Point 215 °C ChemicalBook

Density 0.898 g/cm³ ChemicalBook

Flash Point 77 °C ChemicalBook

pKa (Predicted) 9.77 ± 0.29 Guidechem

XLogP3 (Computed) 2.5 PubChem

Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of N-(1-
phenylethyl)propan-2-amine.

¹H-NMR (400 MHz, CDCl₃): The proton NMR spectrum exhibits characteristic signals for the

different protons within the molecule.[1]

Proton Assignment
Chemical Shift (δ,
ppm)

Multiplicity Integration

Phenyl (Ar-H) 7.20 - 7.40 Multiplet 5H

Chiral Methine (C₆H₅-

CH-N)
~3.80 Quartet 1H

Isopropyl Methine

(CH-(CH₃)₂)
~2.54 Heptet 1H

Phenyl-adjacent

Methyl (CH-CH₃)
~1.25 Doublet 3H

Isopropyl Methyls

(CH-(CH₃)₂)
0.91 - 0.94 Doublet 6H

Amine (N-H) Variable (e.g., 1.2-1.5) Broad Singlet 1H
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Note: Chemical shifts are approximate and can vary based on experimental conditions.[1]

¹³C-NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton of the

molecule.[1]

Carbon Assignment Chemical Shift (δ, ppm)

Phenyl (Ar-C) 125 - 145

Benzylic Carbon (C₆H₅-CH-N) ~54.0

Isopropyl Methine (N-CH-(CH₃)₂) ~44.5

Phenyl-adjacent Methyl (CH-CH₃) ~24

Isopropyl Methyls (CH-(CH₃)₂) ~24

Note: Chemical shifts are approximate and can vary based on experimental conditions.[1]

While a specific spectrum for N-(1-phenylethyl)propan-2-amine is not readily available, the

expected characteristic IR absorption bands for a secondary amine are as follows:

Functional Group Absorption Range (cm⁻¹) Intensity

N-H Stretch 3350-3310 Weak-Medium

C-H Stretch (Aromatic) 3100-3000 Medium

C-H Stretch (Aliphatic) 3000-2850 Medium

C=C Stretch (Aromatic) 1600-1450 Medium

C-N Stretch 1250-1020 Medium

N-H Wag 910-665 Strong, Broad

The electron ionization (EI) mass spectrum of an aliphatic amine is characterized by α-

cleavage, leading to the formation of a stable iminium ion.[1] For N-(1-phenylethyl)propan-2-
amine, the molecular ion peak [M]⁺ would be observed at m/z 163. The fragmentation pattern

is crucial for distinguishing it from its isomers.[1] A common fragmentation would involve the
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loss of an ethyl group from the isopropyl moiety or cleavage of the bond between the two

carbons of the ethyl group attached to the phenyl ring.

Synthesis of N-(1-phenylethyl)propan-2-amine
Several synthetic routes have been developed for the preparation of N-(1-
phenylethyl)propan-2-amine, with reductive amination and transaminase-mediated synthesis

being the most prominent.

Reductive Amination
Reductive amination is a widely used method for the synthesis of amines from carbonyl

compounds.[2]

This protocol describes the synthesis of N-(1-phenylethyl)propan-2-amine from

acetophenone and isopropylamine via reductive amination.

Materials:

Acetophenone

Isopropylamine

Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

Methanol or Dichloromethane

Glacial acetic acid (optional, as a catalyst)

Hydrochloric acid (for salt formation)

Diethyl ether

Magnesium sulfate (anhydrous)

Procedure:

In a round-bottom flask, dissolve acetophenone in methanol.
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Add isopropylamine to the solution. The molar ratio of amine to ketone should be in slight

excess.

If desired, add a catalytic amount of glacial acetic acid to facilitate imine formation.

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine

intermediate.

In a separate container, dissolve sodium cyanoborohydride or sodium triacetoxyborohydride

in methanol.

Slowly add the reducing agent solution to the reaction mixture. The reaction is exothermic,

so cooling in an ice bath may be necessary.

Allow the reaction to stir at room temperature for 12-24 hours.

Quench the reaction by the slow addition of water.

Remove the methanol under reduced pressure.

Extract the aqueous layer with diethyl ether (3x).

Combine the organic extracts and wash with brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure to obtain the crude product.

The product can be further purified by column chromatography on silica gel.

For the hydrochloride salt, dissolve the purified amine in diethyl ether and add a solution of

hydrochloric acid in diethyl ether dropwise until precipitation is complete. Filter and dry the

solid to obtain N-(1-phenylethyl)propan-2-amine hydrochloride.
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Reductive Amination Workflow

Transaminase-Mediated Synthesis
Biocatalytic approaches using transaminases offer an environmentally friendly and highly

stereoselective method for the synthesis of chiral amines.[3][4]

This protocol outlines the general procedure for the asymmetric synthesis of (R)- or (S)-N-(1-
phenylethyl)propan-2-amine using a transaminase biocatalyst.

Materials:

Prochiral ketone (e.g., 1-phenylpropan-2-one for a related structure, or a suitable precursor

for the target molecule)

Amine donor (e.g., isopropylamine)

Transaminase biocatalyst (e.g., immobilized whole-cell (R)- or (S)-selective transaminase)

Pyridoxal 5'-phosphate (PLP) cofactor

Buffer solution (e.g., phosphate buffer, pH 7.5-8.5)

Organic co-solvent (e.g., DMSO, optional)

Centrifuge

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 13 Tech Support

https://www.benchchem.com/product/b190039?utm_src=pdf-body-img
https://pmc.ncbi.nlm.nih.gov/articles/PMC10479837/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8925102/
https://www.benchchem.com/product/b190039?utm_src=pdf-body
https://www.benchchem.com/product/b190039?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b190039?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Extraction solvent (e.g., ethyl acetate)

Procedure:

Prepare a reaction mixture containing the buffer solution, prochiral ketone, and amine donor.

Add the transaminase biocatalyst and the PLP cofactor to the mixture.

If necessary, add an organic co-solvent to improve substrate solubility.

Incubate the reaction at a controlled temperature (e.g., 30-45°C) with gentle agitation for 24-

48 hours.

Monitor the reaction progress by HPLC or GC.

Once the reaction is complete, separate the biocatalyst by centrifugation.

Extract the supernatant with an organic solvent such as ethyl acetate.

Wash the combined organic layers with brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the chiral

amine.

Determine the enantiomeric excess (ee) of the product using chiral HPLC or GC.

Prochiral Ketone

Chiral Amine Product

+ Amine Donor

Amine Donor

Transaminase
BiocatalystPLP Cofactor activates
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Transaminase-Mediated Synthesis Workflow

Biological Activity and Signaling Pathways
N-(1-phenylethyl)propan-2-amine and its analogs are of interest for their potential interaction

with monoamine oxidases (MAOs), particularly MAO-B.[1] MAO-B is a key enzyme in the

degradation of monoamine neurotransmitters like dopamine.[5] Inhibition of MAO-B increases

the levels of these neurotransmitters in the brain and is a therapeutic strategy for

neurodegenerative disorders such as Parkinson's disease.[4][5]

Pharmacological Data
While specific IC₅₀ or Kᵢ values for N-(1-phenylethyl)propan-2-amine as a MAO-B inhibitor

are not readily available in the reviewed literature, data for structurally related phenethylamine

analogues demonstrate their interaction with MAOs.

Compound Target Enzyme
Inhibition
Value (Kᵢ)

Inhibition Type Source

MDA (3,4-

Methylenedioxya

mphetamine)

MAO-A 7.8 ± 2.6 µM Mixed-type [1]

MDMA (3,4-

Methylenedioxy

methamphetamin

e)

MAO-A 24.5 ± 7.1 µM Competitive [1]

It is important to note that this data is for related compounds and not for N-(1-
phenylethyl)propan-2-amine itself. Further research is required to determine the specific

inhibitory activity of the title compound.

Signaling Pathway of MAO-B Inhibition
The inhibition of MAO-B has several downstream effects that are considered neuroprotective.

By preventing the breakdown of dopamine, MAO-B inhibitors increase its availability in the
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synaptic cleft, thereby enhancing dopaminergic signaling.[5] This is particularly relevant in

Parkinson's disease, where there is a loss of dopamine-producing neurons.[4][5]

Furthermore, the enzymatic action of MAO-B on dopamine produces hydrogen peroxide, a

reactive oxygen species that contributes to oxidative stress and neuronal damage.[4][5] By

inhibiting MAO-B, the production of hydrogen peroxide is reduced, thus mitigating oxidative

stress.[4] MAO-B inhibitors may also regulate the expression of pro-survival genes and anti-

apoptotic proteins, further contributing to their neuroprotective effects.[3]
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MAO-B Inhibition Signaling Pathway

MAO-B Inhibition Assay
A common method to screen for MAO-B inhibitors is a fluorometric assay that detects the

production of hydrogen peroxide, a byproduct of MAO-B activity.

This protocol provides a general outline for a high-throughput screening of MAO-B inhibitors.

Materials:
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MAO-B enzyme

MAO-B substrate (e.g., tyramine)

Test compound (N-(1-phenylethyl)propan-2-amine)

Positive control inhibitor (e.g., selegiline)

Fluorometric probe (e.g., Amplex Red)

Horseradish peroxidase (HRP)

Assay buffer

96-well black microplate

Fluorescence plate reader

Procedure:

Prepare a reaction mixture containing the MAO-B enzyme in the assay buffer.

Add the test compound at various concentrations to the wells of the microplate. Include wells

for the positive control and a no-inhibitor control.

Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the

enzyme.

Prepare a substrate solution containing the MAO-B substrate, fluorometric probe, and HRP

in the assay buffer.

Initiate the reaction by adding the substrate solution to all wells.

Incubate the plate at 37°C, protected from light.

Measure the fluorescence intensity at regular intervals using a fluorescence plate reader

(e.g., excitation at 535 nm and emission at 587 nm for Amplex Red).
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Calculate the percentage of inhibition for each concentration of the test compound and

determine the IC₅₀ value.

Start

Prepare MAO-B Enzyme Solution

Add Test Compound/Controls to Plate

Pre-incubate at 37°C

Add Substrate Solution to Initiate Reaction

Prepare Substrate/Probe/HRP Solution

Incubate at 37°C (in dark)

Measure Fluorescence

Calculate % Inhibition and IC₅₀

End
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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